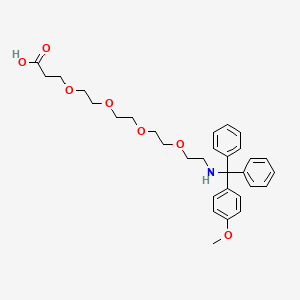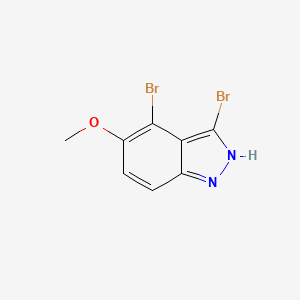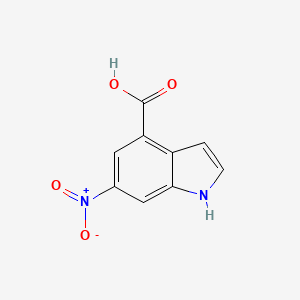
Methoxytrityl-N-PEG4-acid
Overview
Description
Methoxytrityl-N-PEG4-acid, also known by its IUPAC name 3-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, is a compound that features a polyethylene glycol (PEG) chain terminated with a methoxytrityl (Mmt) group and a carboxylic acid group. This compound is commonly used in the field of bioconjugation and surface modification due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxytrityl-N-PEG4-acid can be synthesized through a series of chemical reactions involving the attachment of a methoxytrityl group to a PEG chain. The synthesis typically involves the following steps:
PEGylation: The PEG chain is synthesized by polymerizing ethylene oxide with a suitable initiator.
Methoxytrityl Protection: The methoxytrityl group is introduced by reacting the PEG chain with 4-methoxytrityl chloride in the presence of a base such as triethylamine.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group through oxidation reactions
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and solvents, along with optimized reaction conditions, is crucial for achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methoxytrityl-N-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The methoxytrityl group can be substituted with other functional groups under mild acidic conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines or alcohols to form amide or ester bonds
Common Reagents and Conditions
Substitution: Dilute trifluoroacetic acid (TFA) is commonly used to deprotect the methoxytrityl group.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling: Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide) are used for coupling reactions
Major Products
The major products formed from these reactions include deprotected PEG chains, PEGylated amides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxytrityl-N-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification to introduce functional groups.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific properties
Mechanism of Action
The mechanism of action of Methoxytrityl-N-PEG4-acid involves its ability to form stable linkages with various biomolecules and surfaces. The methoxytrityl group provides protection during synthesis, which can be selectively removed under mild acidic conditions to expose reactive sites. The PEG chain imparts hydrophilicity and flexibility, while the carboxylic acid group allows for further functionalization through coupling reactions .
Comparison with Similar Compounds
Methoxytrityl-N-PEG4-acid can be compared with other PEGylated compounds such as:
Methoxytrityl-S-dPEG4-acid: Similar in structure but contains a thiol group instead of an amino group, making it useful for different types of bioconjugation reactions.
Methoxytrityl-S-dPEG8-acid: Features a longer PEG chain, providing greater flexibility and distance between functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO7/c1-35-29-14-12-28(13-15-29)31(26-8-4-2-5-9-26,27-10-6-3-7-11-27)32-17-19-37-21-23-39-25-24-38-22-20-36-18-16-30(33)34/h2-15,32H,16-25H2,1H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKDOTFESKYBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)





